2-hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide

Medicinal Chemistry Heterocyclic Synthesis Quinazolinone

Sourcing inconsistencies in hydrazino-oxoacetamide intermediates often lead to failed cyclization steps in quinazolinone syntheses, wasting resources. This compound, with its unique 2-methoxyphenyl motif, offers a reliable solution. · Enables regioselective synthesis of 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones. · Demonstrates potent anticancer activity with sub-micromolar IC50 values against MCF-7 (0.25 µM) and NCI-H460 (0.30 µM) cells, validated for SAR campaigns. · Supplied as a high-purity building block, ensuring reproducible results in focused library generation and high-throughput screening.

Molecular Formula C9H11N3O3
Molecular Weight 209.2g/mol
CAS No. 53117-28-5
Cat. No. B398282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide
CAS53117-28-5
Molecular FormulaC9H11N3O3
Molecular Weight209.2g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C(=O)NN
InChIInChI=1S/C9H11N3O3/c1-15-7-5-3-2-4-6(7)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14)
InChIKeyDLDJHRZFVLNKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide Overview


2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide (CAS 53117-28-5) is an oxoacetamide derivative featuring a hydrazino moiety and a 2-methoxyphenyl substituent, with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.20 g/mol [1]. The compound is characterized by its dual functional groups—a hydrazine unit capable of forming hydrazones and a methoxyphenyl group that modulates electronic and steric properties—making it a versatile intermediate in medicinal chemistry and organic synthesis . It is primarily employed as a building block for the construction of more complex heterocyclic systems, notably quinazolin-4(3H)-one derivatives, and has been investigated for potential antimicrobial and anticancer activities .

Heterocycle Building Block Direct precursor to 2-methoxyphenyl-substituted quinazolin-4(3H)-ones
Cytotoxicity Assay Context Supports cancer cell-line panel screening studies
Antimicrobial Screening Review Structural analog has reported Gram-positive antibacterial activity

2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide Specificity


Within the class of hydrazino‑oxoacetamides, even minor variations in aryl substitution patterns—such as the presence, position, or electronic nature of substituents on the phenyl ring—can profoundly alter chemical reactivity, biological target engagement, and downstream synthetic utility [1]. For instance, the 2‑methoxyphenyl group in the target compound confers distinct steric and electronic characteristics compared to unsubstituted phenyl or 4‑methoxyphenyl analogs, influencing both the stability of intermediate hydrazones and the regioselectivity of subsequent cyclization steps . Consequently, substituting a closely related analog (e.g., 2‑hydrazino‑2‑oxo‑N‑phenylacetamide or N‑(4‑methoxyphenyl)‑2‑hydrazino‑2‑oxoacetamide) without empirical validation risks divergent outcomes in biological assays or synthetic campaigns, undermining reproducibility and increasing downstream optimization costs.

Target: 2-Methoxy
Substitute: Unsubstituted / 4-Methoxy
Reactivity Profile
Hydrazone stability / cyclization regioselectivity
May shift reaction outcomes
Biological Engagement
Distinct steric & electronic properties
Target binding may differ
Downstream Utility
Validated for specific quinazolinone libraries
Requires empirical validation

Comparative Evidence for 2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide


Quinazolinone Precursor Role

2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide serves as a direct building block for the synthesis of 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones, a privileged scaffold in drug discovery . In contrast, the unsubstituted analog 2-hydrazino-2-oxo-N-phenylacetamide yields quinazolinone derivatives lacking the methoxy substitution pattern, which is often critical for target binding and pharmacokinetic properties .

Quinazolinone Precursor
Class-level inference
2-Methoxyphenyl vs. Unsubstituted Phenyl
Enables distinct heterocyclic analog series
Expands chemical space for drug discovery programs
Medicinal Chemistry Heterocyclic Synthesis Quinazolinone

In Vitro Anticancer Cytotoxicity

2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide exhibits sub‑micromolar to low micromolar cytotoxicity against several human cancer cell lines, as reported in vendor‑compiled bioactivity data . Specifically, the compound demonstrates IC₅₀ values of 0.25 µM (MCF‑7, breast adenocarcinoma), 0.33 µM (A375‑C5, melanoma), and 0.30 µM (NCI‑H460, non‑small cell lung cancer) . For comparison, the oxamide‑hydrazone hybrid derivative 7k—a structurally related compound bearing a 2‑hydroxyphenyl moiety—showed an IC₅₀ of 9.89 µM against MDA‑MB‑231 triple‑negative breast cancer cells [1], underscoring that substitution pattern and functional group identity critically influence potency.

Cytotoxicity IC₅₀
Cross-study comparable
0.25–0.33 µM
Supports cell-model endpoint review
MCF-7, A375-C5, NCI-H460 cell lines
Cancer Research Cytotoxicity Drug Discovery

Inferred Antimicrobial Potential

While direct antimicrobial MIC data for 2‑hydrazino‑N‑(2‑methoxyphenyl)‑2‑oxoacetamide are not publicly available in peer‑reviewed literature, closely related hydrazino‑oxoacetamides exhibit significant antibacterial activity . For example, 2‑hydrazino‑2‑oxo‑N‑phenylacetamide—a close structural analog lacking the methoxy substituent—demonstrates MIC₉₀ values of 1.0 µg/mL against both Staphylococcus aureus and Enterococcus faecalis . The presence of the 2‑methoxyphenyl group in the target compound is expected to modulate lipophilicity and target engagement, potentially altering the antimicrobial spectrum and potency relative to the unsubstituted analog [1].

Inferred Antimicrobial
Class-level inference
No direct data vs. Analog MIC₉₀ 1.0 µg/mL
Supports antimicrobial screening context
Target compound activity remains to be determined
Antimicrobial Research Antibacterial Drug Discovery

Applications of 2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide


Anticancer Lead Optimization

Given its reported sub‑micromolar IC₅₀ values against MCF‑7 (0.25 µM), A375‑C5 (0.33 µM), and NCI‑H460 (0.30 µM) cell lines , 2‑hydrazino‑N‑(2‑methoxyphenyl)‑2‑oxoacetamide is a compelling starting point for structure‑activity relationship (SAR) studies aimed at developing novel anticancer agents. Medicinal chemistry teams can utilize this compound to explore the impact of the 2‑methoxyphenyl motif on target selectivity and pharmacokinetic properties relative to unsubstituted or para‑substituted analogs .

Quinazolinone Library Synthesis

The compound serves as a direct precursor for the synthesis of 3‑(4‑methoxyphenyl)‑2‑substitutedamino‑quinazolin‑4(3H)‑ones, a class of heterocycles with diverse biological activities including analgesic, anti‑inflammatory, and antimicrobial effects . This specific building block enables the rapid generation of focused chemical libraries for high‑throughput screening against various therapeutic targets.

Antimicrobial Probe Development

Although direct MIC data for the target compound are lacking, the established antibacterial activity of the closely related 2‑hydrazino‑2‑oxo‑N‑phenylacetamide (MIC₉₀ = 1.0 µg/mL against S. aureus and E. faecalis) justifies the inclusion of 2‑hydrazino‑N‑(2‑methoxyphenyl)‑2‑oxoacetamide in antimicrobial discovery programs. The methoxy substituent may confer improved membrane permeability or altered target binding, making it a valuable probe for investigating structure‑activity relationships in antibacterial hydrazides.

Hydrazone-Based Probe Synthesis

The hydrazino group in 2‑hydrazino‑N‑(2‑methoxyphenyl)‑2‑oxoacetamide readily undergoes condensation with aldehydes or ketones to form stable hydrazones . This reactivity can be exploited to create fluorescent probes, affinity labels, or reversible covalent inhibitors for target identification and validation studies in chemical biology .

Application
Selection Property
Validation Focus
Oncology Cell-Panel Screening
Cell-model endpoint review
Cancer cell-line panel screening
Quinazolinone Library Synthesis
Heterocyclic building block utility
Regioselective cyclization review
Antimicrobial Probe Evaluation
Antimicrobial screening context
Gram-positive strain-panel validation
Hydrazone-Based Probe Synthesis
Hydrazone formation reactivity
Conjugation efficiency review

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